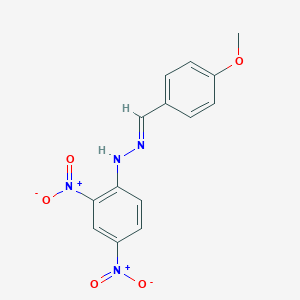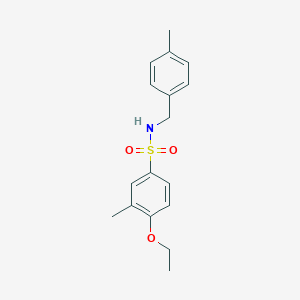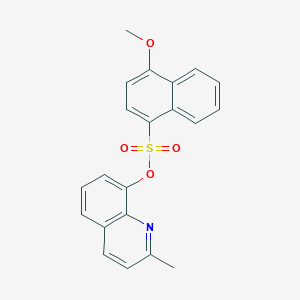
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate (MQN-10) is a synthetic compound that has been used in scientific research to study the biochemical and physiological effects of its mechanism of action. The compound has been synthesized using various methods, and its potential applications in future research are promising.
作用机制
The exact mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to interact with DNA and RNA, suggesting that it may affect gene expression and protein synthesis.
生化和生理效应
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
One advantage of using 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying the mechanisms of gene expression and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate and to identify any potential side effects or limitations of its use.
合成方法
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can be synthesized using a multistep process that involves the reaction of 2-methyl-8-quinolinecarboxylic acid with methanesulfonyl chloride to form 2-methyl-8-quinoline methanesulfonate. This intermediate is then reacted with 4-methoxy-1-naphthalenesulfonyl chloride to form 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. One study found that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use as an anti-inflammatory agent.
属性
产品名称 |
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate |
|---|---|
分子式 |
C21H17NO4S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2-methylquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H17NO4S/c1-14-10-11-15-6-5-9-19(21(15)22-14)26-27(23,24)20-13-12-18(25-2)16-7-3-4-8-17(16)20/h3-13H,1-2H3 |
InChI 键 |
IZDNOXSSBFEFAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
规范 SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



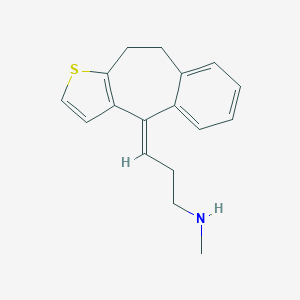
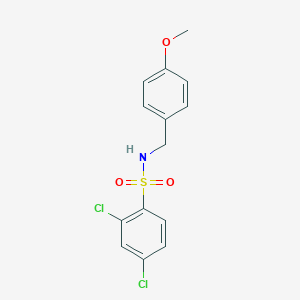
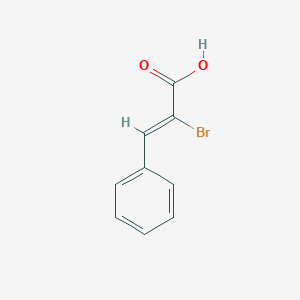
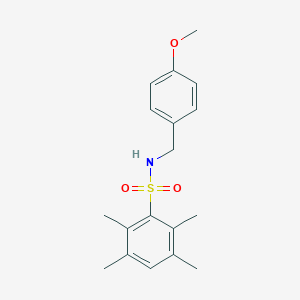
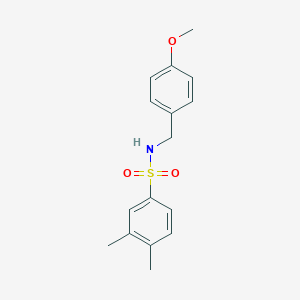



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)



